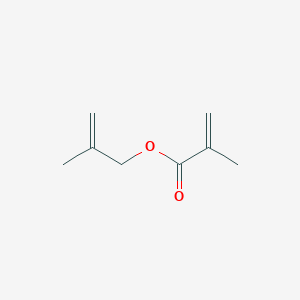

Methallyl methacrylate

Overview

Description

Methallyl methacrylate, also known as 2-Methylallyl methacrylate, is an organic compound with the formula C8H12O2 . It is a colorless liquid and is an ester formed from methacrylic acid (MAA) and methanol . It is primarily used as a monomer in the production of transparent plastic polymethyl methacrylate (PMMA) .

Synthesis Analysis

Methallyl methacrylate can be synthesized by a continuous solution polymerization and devolatilization extrusion method . The process involves the reaction of methacrolein with methanol over a heterogeneous catalyst . Some manufacturers also use isobutene or similar secondary alcohols as raw materials .Molecular Structure Analysis

The molecular structure of Methallyl methacrylate is represented by the formula C8H12O2 . The IUPAC Standard InChI is InChI=1S/C8H12O2/c1-6(2)5-10-8(9)7(3)4/h1,3,5H2,2,4H3 .Scientific Research Applications

Crosslinking in Polymer Films

Methallyl methacrylate plays a significant role in the crosslinking of polymer films. Research by Zosel and Ley (1993) demonstrated that emulsion polymers prepared with n-butyl (meth)acrylate and methallyl methacrylate cover a range from uncross-linked to highly cross-linked particles. This crosslinking influences the mechanical properties and strength of latex films, indicating its potential in material science applications (Zosel & Ley, 1993).

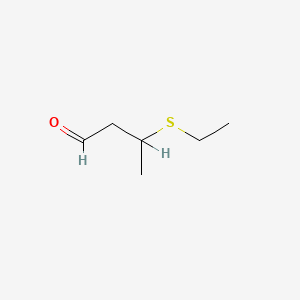

Catalytic Enantioselective Methallylations

Methallyl chloride, derived from methallyl methacrylate, has been found effective as an allyl donor in enantioselective Grignard Nozaki-Hiyama methallylations. This process is significant in organic synthesis, allowing for the creation of complex molecules from simpler substrates. It has a high degree of selectivity and efficiency, as demonstrated by Hassan, Townsend, and Krische (2011) (Hassan, Townsend, & Krische, 2011).

Dielectric Polymers for Energy Storage

The synthesis of poly(methyl methacrylate–methallyl alcohol) (P(MMA–MAA)) copolymers, involving methallyl alcohol, a derivative of methallyl methacrylate, has been explored for high pulse energy storage capacitors. Wang et al. (2016) revealed that these copolymers exhibit enhanced glass transition temperature and mechanical properties due to the formation of hydrogen bonds, crucial for energy storage applications (Wang et al., 2016).

Molecular Weight Distribution in Polymerization

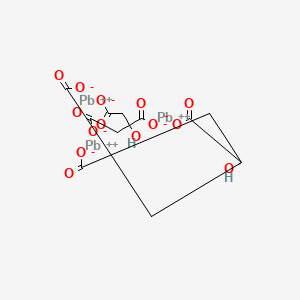

Research on the molecular weight distribution in the polymerization of vinyl monomers, including methallyl methacrylate, provides insights into the structural aspects of polymeric materials. Ballard and Dawkins (1971) studied poly(methyl methacrylate) initiated by Cr(2-methallyl)3, offering valuable information for the polymer chemistry field (Ballard & Dawkins, 1971).

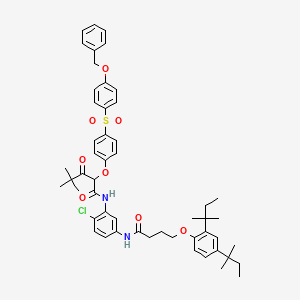

Hydrofluorination of Methallyl Alkenes

The hydrofluorination of methallyl-containing substrates using a methanesulfonic acid/triethylamine trihydrofluoride combination is another application. Bertrand and Paquin (2019) demonstrated this process's efficiency and applicability to various methallyl alkenes, highlighting its potential in organic synthesis (Bertrand & Paquin, 2019).

Superplasticizers in Cement

Methallyl methacrylate's derivatives, such as methallyl ether-based polycarboxylate superplasticizers, have been investigated for their dispersing performance in cement. Schmid and Plank (2020) studied their effectiveness in composite cements, indicating their utility in construction materials (Schmid & Plank, 2020).

Methacrylation of Hyaluronic Acid

Methacrylated hyaluronic acid (MeHA) is used in tissue engineering and drug delivery. The degree of methacrylation impacts hydrogel crosslinking, which is crucial for cell interactions. Yousefi, Kandel, and Pleshko (2018) explored infrared spectroscopy for assessing the degree of methacrylation, showing potential in biomedical applications (Yousefi, Kandel, & Pleshko, 2018).

Methyl Acrylates from Unsaturated Alcohols

Methallyl methacrylate's applications also extend to the catalytic production of methyl acrylates from unsaturated alcohols, as demonstrated by Zugic et al. (2016). Their work shows how methallyl methacrylate can be involved in creating important monomers for the plastics industry (Zugic et al., 2016).

Biocompatible Block Copolymers

Methallyl methacrylate-related compounds are instrumental in synthesizing biocompatible block copolymers. Ma et al. (2003) described the synthesis of MPC-based block copolymers, which have clinical benefits in various biomedical applications (Ma et al., 2003).

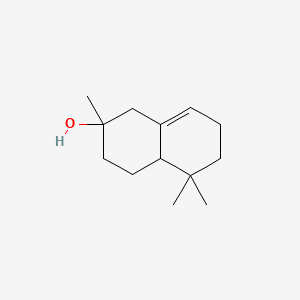

Stereocomplex Formation in Polymer Blends

Kitayama et al. (1990) investigated the stereocomplex formation between isotactic PMMA and syndiotactic polymethacrylates, including methallyl methacrylate. This research contributes to understanding polymer blend behavior, which is essential for developing new materials (Kitayama et al., 1990).

Safety And Hazards

Future Directions

The increasing demand for the monomer Methallyl methacrylate has motivated the industry to develop clean technologies based on renewable resources . The dominant commercial process reacts acetone and hydrogen cyanide to MMA (ACH route) but the intermediates are toxic and represent an environmental hazard . Esterification of methacrylic acid (MAA) to MMA is a compelling alternative together with ethylene, propylene, and isobutene/t-butanol as feedstocks . Partially oxidizing isobutane or 2-methyl-1,3-propanediol (2MPDO) over heteropolycompounds to MAA in a single-step is nascent technology to replace current processes .

properties

IUPAC Name |

2-methylprop-2-enyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6(2)5-10-8(9)7(3)4/h1,3,5H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBLIEXOPWWREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282088 | |

| Record name | METHALLYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methallyl methacrylate | |

CAS RN |

816-74-0 | |

| Record name | 816-74-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHALLYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

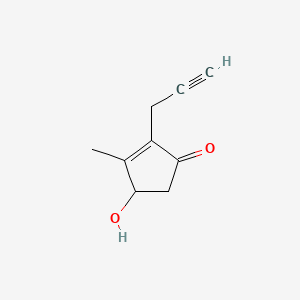

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

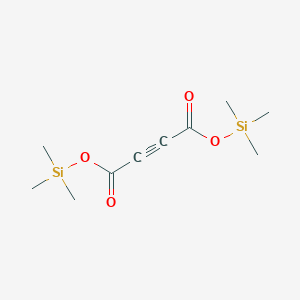

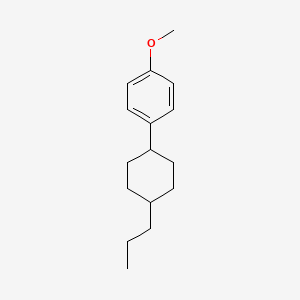

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate](/img/structure/B1584659.png)